3-Chloro-1H-indazol-6-OL
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Overview
Description
Synthesis Analysis
The synthesis of 3-Chloro-1H-indazol-6-OL and its derivatives often involves complex reactions that are tailored to achieve specific structural motifs. A robust protocol for the C-3 arylation of indazoles demonstrates the complexities involved in manipulating the core structure of such compounds, highlighting the significance of selecting appropriate catalytic systems and reaction conditions for the targeted synthesis of indazole derivatives (Ye et al., 2013).
Molecular Structure Analysis
The crystal structure of 3-chloro-1H-indazoles has been a subject of study to understand the planarity and geometrical deviations within the indazole system. For instance, studies have shown that the indazole system is almost planar, with slight deviations indicating the inherent rigidity and the influence of substituents on the overall molecular geometry (Chicha et al., 2014).
Chemical Reactions and Properties
3-Chloro-1H-indazol-6-OL participates in a variety of chemical reactions, highlighting its reactivity and potential for functionalization. The compound's reactivity is showcased in the synthesis of novel derivatives, which are often pursued for their promising biological activities. Such activities emphasize the compound's role in the development of new materials and bioactive molecules (Abdelahi et al., 2021).
Physical Properties Analysis
The physical properties of 3-Chloro-1H-indazol-6-OL, such as solubility, melting point, and crystal structure, are crucial for its application in various fields. These properties are determined through comprehensive analysis and experimentation, providing insights into how the compound interacts with other substances and its stability under different conditions.
Chemical Properties Analysis
The chemical properties of 3-Chloro-1H-indazol-6-OL, including its acidity, basicity, reactivity with various reagents, and participation in chemical reactions, are fundamental to understanding its behavior in synthetic processes and its potential applications. Studies focusing on the substitution reactions and the effects of different functional groups on the compound's reactivity are essential for exploiting its full potential in chemical synthesis and design (Tayebee et al., 2015).
Scientific Research Applications
Structural Analysis and Crystal Formation
3-Chloro-1H-indazol-6-OL serves as a core structure in the synthesis of various compounds, demonstrating its utility in structural chemistry. For instance, the crystal structure analysis of derivatives such as N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide reveals the planarity of the 3-chloro-1H-indazole system and its perpendicular orientation to the allyl chain. This structural arrangement facilitates the formation of a three-dimensional network through hydrogen bonding, highlighting the compound's role in crystal engineering and structural analysis (Chicha, Rakib, Chigr, Saadi, & El Ammari, 2014).
Synthesis of Heterocyclic Compounds
3-Chloro-1H-indazol-6-OL is instrumental in synthesizing a wide range of heterocyclic compounds with biological significance. For example, derivatives synthesized from 6-nitro-1H-indazole have shown promising results in vitro for their antibacterial, antifungal, antitubercular, and anti-inflammatory activities. These findings underscore the compound's versatility in developing therapeutics with potential applications in treating various diseases and conditions (Samadhiya, Sharma, Srivastava, & Srivastava, 2012).
Catalysis and Synthesis Methodologies
The compound's utility extends into catalysis and novel synthesis methodologies, where its derivatives are explored for enhancing reaction efficiencies. For instance, the development of a robust protocol for Pd(II)-catalyzed C-3 arylation of (1H) indazoles underscores the importance of 3-chloro-1H-indazol-6-OL in medicinal chemistry, particularly in synthesizing agrochemicals and pharmaceuticals. Such methodologies not only offer insights into reaction mechanisms but also pave the way for synthesizing complex molecules efficiently (Ye, Edmunds, Morris, Sale, Zhang, & Yu, 2013).
Antimicrobial and Antileishmanial Activities
Further research into 3-chloro-1H-indazol-6-OL derivatives has identified compounds with significant antimicrobial and antileishmanial activities. Such studies are critical for discovering new treatments against resistant microbial strains and neglected tropical diseases. Notably, novel 3-chloro-6-nitro-1H-indazole derivatives have emerged as promising antileishmanial candidates, demonstrating the potential of 3-chloro-1H-indazol-6-OL derivatives in contributing to global health initiatives (Abdelahi, El Bakri, Lai, Subramani, Anouar, Ahmad, Benchidmi, Mague, Popović-Djordjević, & Goumri‐Said, 2021).
Safety And Hazards
According to the safety data sheet, 3-Chloro-1H-indazol-6-OL is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Future Directions
Given the wide range of biological activities of indazole derivatives, it is concluded that the medicinal properties of indazole, including 3-Chloro-1H-indazol-6-OL, have to be explored in the near future for the treatment of various pathological conditions . The development of new drugs that overcome antimicrobial resistance (AMR) problems is necessary, and heterocyclic compounds like 3-Chloro-1H-indazol-6-OL, which have high chemotherapeutic values, can act as a remedy for the development of novel drugs .
properties
IUPAC Name |
3-chloro-2H-indazol-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-7-5-2-1-4(11)3-6(5)9-10-7/h1-3,11H,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVOJLPFEDCFKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646681 |
Source
|
Record name | 3-Chloro-1,2-dihydro-6H-indazol-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1H-indazol-6-OL | |
CAS RN |
116570-49-1 |
Source
|
Record name | 3-Chloro-1,2-dihydro-6H-indazol-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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